5-Nitroisothiazole-3-carboxylic acid
Overview
Description
5-Nitroisothiazole-3-carboxylic acid is a chemical compound with the CAS Number: 36778-15-1 . It has a molecular weight of 174.14 and its IUPAC name is 5-nitro-3-isothiazolecarboxylic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Nitroisothiazole-3-carboxylic acid is 1S/C4H2N2O4S/c7-4(8)2-1-3(6(9)10)11-5-2/h1H,(H,7,8) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Nitroisothiazole-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 174.14 .Scientific Research Applications
Synthesis and Spectroscopic Research
5-Nitroisothiazole-3-carboxylic acid and its derivatives have been a subject of interest in synthetic chemistry. Research shows advancements in alternative ways of synthesizing valuable compounds like 5-amino-3-methylisothiazole and 3-methyl-4-nitroisothiazole. This includes the production of side-products like 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole during synthesis. These compounds have been extensively studied for their spectral and electronic properties, providing insights into their vibrational assignments and potential energy distributions (PED) (Regiec & Wojciechowski, 2019).
Applications in Dye and Pigment Synthesis
Compounds derived from 5-Nitroisothiazole-3-carboxylic acid have been utilized in dye and pigment synthesis. The azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic amines produce N-substituted 3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazoles and isomeric triazenes. These compounds exhibit unique stability and reactivity, making them suitable for use in dye production (Pr̆ikryl et al., 2007).
Use in Pharmaceutical Research
In pharmaceutical research, derivatives of 5-Nitroisothiazole-3-carboxylic acid have been investigated for their potential medicinal applications. For instance, synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles, which are related to 5-Nitroisothiazole-3-carboxylic acid, have been explored for their applications in medicinal chemistry. These studies focus on synthesizing novel compounds and analyzing their potential therapeutic effects (Ghattas et al., 2001).
Safety And Hazards
The safety information for 5-Nitroisothiazole-3-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
5-nitro-1,2-thiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4S/c7-4(8)2-1-3(6(9)10)11-5-2/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNSNKZEWKFVJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621586 | |
Record name | 5-Nitro-1,2-thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroisothiazole-3-carboxylic acid | |
CAS RN |
36778-15-1 | |
Record name | 5-Nitro-1,2-thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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